REACTION_CXSMILES
|
[BH4-].[Li+].C[O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]([F:15])[CH:7]=1.C(OCC)C.Cl>O>[F:15][C:8]1[CH:7]=[C:6]([CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=1)[CH2:5][OH:4] |f:0.1|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)[N+](=O)[O-])F)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica
|
Type
|
CUSTOM
|
Details
|
There was thus obtained an oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CO)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |